1-Chloro-2-(dichloromethyl)benzene

Catalog No.
S793860
CAS No.
88-66-4
M.F
C7H5Cl3
M. Wt
195.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-2-(dichloromethyl)benzene

CAS Number

88-66-4

Product Name

1-Chloro-2-(dichloromethyl)benzene

IUPAC Name

1-chloro-2-(dichloromethyl)benzene

Molecular Formula

C7H5Cl3

Molecular Weight

195.5 g/mol

InChI

InChI=1S/C7H5Cl3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H

InChI Key

BXSVYGKOUULJCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(Cl)Cl)Cl

1-Chloro-2-(dichloromethyl)benzene, also known as o-dichlorotoluene, is a haloaromatic compound with the molecular formula C₇H₅Cl₃ and a molecular weight of 189.48 g/mol. It features a benzene ring substituted with a chlorine atom at the first position and a dichloromethyl group (–CCl₂) at the second position. The compound is characterized by its colorless liquid form and pungent odor, making it notable in both industrial applications and chemical research .

Not applicable. 1-Chloro-2-(dichloromethyl)benzene is not known to have a specific biological function.

1-Chloro-2-(dichloromethyl)benzene is a hazardous compound due to the presence of chlorine atoms. Here are some key safety concerns:

  • Toxicity: Irritating to the eyes, skin, and respiratory tract. Inhalation, ingestion, or skin contact can cause coughing, respiratory problems, skin irritation, and eye damage.
  • Combustible: Burns readily, releasing toxic fumes.
  • Explosive: Forms explosive vapor-air mixtures above 91°C.

Safe handling practices include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respiratory protection when handling the compound.
  • Working in a well-ventilated area.
  • Following proper disposal procedures according to local regulations.
Typical of haloaromatic compounds, including:

  • Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
  • Electrophilic aromatic substitution: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles attack the benzene ring.
  • Dehydrochlorination: Under certain conditions, the compound may lose hydrogen chloride to form unsaturated derivatives.

These reactions highlight its reactivity and potential utility in organic synthesis and materials science.

The biological activity of 1-chloro-2-(dichloromethyl)benzene has been explored in various studies. It exhibits moderate toxicity to aquatic organisms, indicating potential environmental hazards. Its chlorinated structure suggests possible interactions with biological systems, although specific pharmacological activities remain less documented compared to other chlorinated compounds. Toxicological assessments have shown that exposure can lead to adverse effects on health, necessitating careful handling and regulation in industrial applications .

Several methods exist for synthesizing 1-chloro-2-(dichloromethyl)benzene:

  • Chlorination of Toluene: This method involves the chlorination of toluene at elevated temperatures (160-170 °C), leading to the formation of dichloromethyl groups on the aromatic ring.
  • Direct Chlorination: Chlorine gas can be directly reacted with benzene derivatives under controlled conditions to yield the desired product.
  • Reflux Method: A mixture of toluene and chlorine is refluxed in the presence of a catalyst to facilitate substitution reactions.

These methods vary in efficiency and yield, with temperature and reaction time being critical parameters for successful synthesis .

1-Chloro-2-(dichloromethyl)benzene is utilized in various applications:

  • Chemical Intermediate: It serves as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and dyes.
  • Polymer Production: The compound is employed in the production of synthetic linear polyester fibers and films, enhancing their properties through chlorination.
  • Solvent: It can act as a solvent for organic reactions due to its polarity and ability to dissolve various organic compounds.

Interaction studies involving 1-chloro-2-(dichloromethyl)benzene focus on its reactivity with different nucleophiles and electrophiles. Research indicates that it can form adducts with amines and alcohols, which may lead to new compounds with potential applications in medicinal chemistry. Furthermore, studies on its environmental interactions reveal that it can degrade under certain conditions, impacting its persistence in ecosystems .

1-Chloro-2-(dichloromethyl)benzene shares structural similarities with several other chlorinated aromatic compounds. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Characteristics
1-Chloro-4-(dichloromethyl)benzeneC₇H₅Cl₃Similar structure but with chlorine at para position
1-Bromo-2-(dichloromethyl)benzeneC₇H₅BrCl₂Contains bromine instead of chlorine
1-Chloro-2-methylbenzeneC₇H₇ClLacks dichloromethyl group but retains similar reactivity

Uniqueness

The uniqueness of 1-chloro-2-(dichloromethyl)benzene lies in its specific substitution pattern on the benzene ring, which affects its reactivity and applications. The presence of both chlorine atoms on the dichloromethyl group enhances its electrophilic character, making it particularly useful in synthetic pathways that require selective reactivity.

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (71.74%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (13.04%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

98715-38-9
88-66-4

Wikipedia

1-chloro-2-(dichloromethyl)benzene

General Manufacturing Information

Benzene, 1-chloro-2-(dichloromethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types